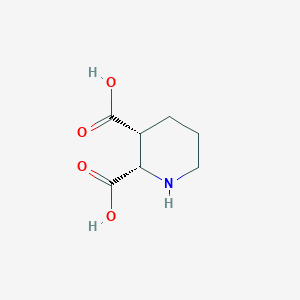

cis-2,3-Piperidine dicarboxylic acid

Description

Historical Context of Excitatory Amino Acid Research and Piperidine (B6355638) Derivatives

The journey to understanding excitatory amino acid (EAA) neurotransmission was a central theme of 20th-century neuroscience. For decades, researchers gathered evidence on the distribution of amino acids like L-glutamate in the nervous system, their synthesis, and their release at synapses. A landmark 1981 review by Jeff Watkins and Dick Evans consolidated various lines of evidence, presenting a compelling case for L-glutamate as a primary excitatory neurotransmitter in the vertebrate central nervous system. researchgate.net A critical part of this research involved the use of synthetic analogues of these endogenous amino acids. researchgate.net

These synthetic compounds, including derivatives of piperidine, became invaluable pharmacological tools. Piperidine itself is a heterocyclic amine present in numerous natural alkaloids, such as piperine (B192125) from black pepper, which gave the compound its name. wikipedia.org By synthesizing derivatives like piperidine dicarboxylic acids, researchers could create molecules that selectively interact with EAA receptors. These probes allowed scientists to characterize different receptor subtypes and to study their roles in synaptic transmission and plasticity, paving the way for a deeper understanding of brain function.

Significance of cis-Piperidine-2,3-dicarboxylic Acid as a Neurotransmitter Analog

cis-Piperidine-2,3-dicarboxylic acid (often abbreviated as cis-PDA) emerged as a significant compound in neurochemical research due to its unique pharmacological profile. It functions as a broad-spectrum antagonist at the three main subtypes of ionotropic glutamate (B1630785) receptors: NMDA, AMPA, and kainate receptors. medchemexpress.commerckmillipore.comsigmaaldrich.com This means it can block the excitatory signals mediated by the brain's primary excitatory neurotransmitter, glutamate, at these key receptors. medchemexpress.combioscience.co.uk

Furthermore, cis-PDA also exhibits activity as a partial agonist specifically at the NMDA receptor. sigmaaldrich.comabcam.comnih.gov A partial agonist is a substance that binds to and activates a receptor, but only produces a partial response compared to a full agonist. This dual action—general antagonism coupled with partial NMDA agonism—makes cis-PDA a versatile tool for experimental neuroscientists to block general excitatory synaptic transmission while also subtly probing NMDA receptor function. merckmillipore.comnih.gov Its ability to antagonize responses induced by NMDA, kainate, and quisqualate has been demonstrated in various preparations, including the cat, frog, and rat spinal cord. nih.gov

Overview of Ionotropic Receptors and Their Role in Synaptic Transmission

Synaptic transmission, the process of passing signals from one neuron to another, is fundamental to all nervous system functions. This communication relies on neurotransmitters that are released from a presynaptic neuron and bind to receptors on a postsynaptic neuron. Ionotropic receptors, also known as ligand-gated ion channels, are a major class of these receptors responsible for fast synaptic transmission. nih.govmsu.edu

When a neurotransmitter like glutamate binds to an ionotropic receptor, the receptor rapidly changes its shape to open a channel, or pore, through the cell membrane. studysmarter.co.ukpressbooks.pub This allows specific ions, such as sodium (Na+) and calcium (Ca2+), to flow into the cell, or potassium (K+) to flow out. This ion flow causes a rapid change in the membrane potential of the postsynaptic neuron. msu.edu

In the central nervous system, the majority of fast excitatory neurotransmission is mediated by glutamate binding to ionotropic glutamate receptors (iGluRs). nih.gov The activation of these cation-permeable channels leads to membrane depolarization, resulting in an excitatory postsynaptic potential (EPSP), which makes the neuron more likely to fire an action potential. msu.edu The main types of iGluRs are:

AMPA Receptors: Mediate the bulk of fast excitatory signaling.

NMDA Receptors: Are crucial for synaptic plasticity, learning, and memory. They are unique in that their opening is dependent on both glutamate binding and membrane depolarization.

Kainate Receptors: Play various roles in regulating neuronal excitability.

Conversely, inhibitory neurotransmitters like GABA and glycine (B1666218) activate ionotropic receptors that are permeable to chloride ions (Cl-), leading to hyperpolarization (an inhibitory postsynaptic potential, or IPSP), making the neuron less likely to fire. msu.edu

Stereochemical Considerations and Isomeric Forms of Piperidine Dicarboxylic Acids

The biological activity of piperidine dicarboxylic acids is highly dependent on their stereochemistry—the three-dimensional arrangement of their atoms. The positions of the two carboxylic acid groups on the piperidine ring, and whether they are on the same side (cis) or opposite sides (trans) of the ring, drastically alter the molecule's interaction with receptors.

Research has shown a clear distinction in the pharmacological actions between cis and trans isomers of piperidine dicarboxylic acids. nih.gov Generally, antagonist activity at excitatory amino acid receptors is associated with the cis configuration, while agonist activity is a feature of the trans configuration. nih.gov

Studies comparing a series of these isomers have revealed the following trends:

Agonist Activity: The highest excitatory amino acid agonist activity was found in (+/-)-trans-2,3-PDA and (+/-)-trans-2,4-PDA. Their actions are primarily mediated by NMDA receptors. nih.gov

Antagonist Activity: Excitatory amino acid antagonism and the ability to depress synaptic activity were observed almost exclusively with cis-dicarboxylates. Among these, (+/-)-cis-2,3-PDA was the most potent. nih.gov

Enantioselectivity: The activity of cis-2,3-PDA resides primarily in one of its enantiomers (mirror-image isomers). The (-) isomer of cis-2,3-PDA possesses both the excitatory amino acid agonist and antagonist properties, as well as the synaptic depressant effects. In contrast, the (+) isomer shows very little pharmacological activity. nih.gov

Table 1: Pharmacological Activity of Piperidine Dicarboxylic Acid Isomers This table summarizes the primary activities of various stereoisomers at excitatory amino acid receptors.

| Compound | Configuration | Primary Activity | Receptor Target |

| (+/-)-cis-2,3-PDA | cis | Antagonist / Partial Agonist | NMDA, AMPA, Kainate |

| (-)-cis-2,3-PDA | cis | Antagonist & Agonist | NMDA, AMPA, Kainate |

| (+)-cis-2,3-PDA | cis | Largely Inactive | - |

| (+/-)-trans-2,3-PDA | trans | Agonist | NMDA |

| (+/-)-trans-2,4-PDA | trans | Agonist | NMDA |

This stark dependence on stereochemistry highlights the precise structural requirements for molecules to bind and act upon specific neurotransmitter receptors in the brain. nih.gov

Properties

IUPAC Name |

(2S,3R)-piperidine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLWNCBCBZZBJI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963487 | |

| Record name | cis-2,3-Piperidine dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46026-75-9 | |

| Record name | cis-2,3-Piperidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46026-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2,3-Piperidine dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemical Control of Cis Piperidine 2,3 Dicarboxylic Acid

Advanced Synthetic Methodologies for Piperidine (B6355638) Ring Systems

The construction of the piperidine ring, the core structure of cis-piperidine-2,3-dicarboxylic acid, can be achieved through several advanced synthetic routes. These methods include intramolecular cyclizations, intermolecular annulations, and the reduction of pyridine (B92270) precursors, each offering distinct advantages in terms of efficiency and stereocontrol. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring by creating a bond between two atoms within the same molecule. Reductive cyclization is a prominent method in this category. For instance, a diastereoselective reductive cyclization of amino acetals, which are prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine. nih.gov This approach retains the stereochemistry established in the initial Mannich reaction. Another example involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which constructs the 2,3,6-trisubstituted piperidine skeleton. researchgate.net Additionally, electroreductive cyclization using an imine and a terminal dihaloalkane in a flow microreactor offers a green and efficient alternative for synthesizing piperidine derivatives. beilstein-journals.org This method proceeds via the formation of a radical anion, followed by nucleophilic attack and subsequent cyclization. beilstein-journals.org

Intermolecular Annulation Processes

Intermolecular annulation processes construct the piperidine ring by combining two or more separate components. acs.orgnih.gov These reactions, often categorized by the number of atoms each component contributes to the new ring (e.g., [4+2] or [3+2]), are highly valuable for rapidly building molecular complexity. nih.govrsc.org

The [4+2] annulation, or cycloaddition, is a common strategy. Phosphine-catalyzed [4+2] annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes serves as an effective method to produce highly functionalized piperidine derivatives with good to excellent diastereoselectivity. acs.org Similarly, a highly enantioselective variant of the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphepine, yields a variety of piperidine derivatives with high stereoselectivity. acs.org Palladium-catalyzed [4+2] annulation has also been developed to access functionalized piperidines, such as 3-fluoropiperidines, from readily available α-fluoro-β-ketoester starting materials. nih.gov

| Annulation Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| [4+2] | δ-Sulfonamido-substituted enones + 1,1-Dicyanoalkenes | PBu₃ | Good to excellent diastereoselectivity. | acs.org |

| [4+2] | Imines + Allenes | Chiral Phosphepine | Highly enantioselective. | acs.org |

| [4+2] | α-Fluoro-β-ketoesters + Dienes | Palladium Catalyst | Access to fluorinated piperidines. | nih.gov |

| [4+2] | N-PMP aldimine + Aqueous glutaraldehyde | Organocatalyst | One-pot synthesis with excellent enantioselectivity. | rsc.org |

Hydrogenation and Reduction Strategies

The hydrogenation of pyridine derivatives is a direct and fundamental approach to synthesizing the saturated piperidine core. nih.gov 2,3-Pyridinedicarboxylic acid, an aromatic precursor, can be catalytically hydrogenated to yield piperidine-2,3-dicarboxylic acid. acs.orgliverpool.ac.uk Various catalysts, including platinum and rhodium, have been employed for this transformation. acs.orgliverpool.ac.uk For instance, hydrogenation of picolinic acid (pyridine-2-carboxylic acid) using platinum oxide in a neutral aqueous medium successfully yields piperidine-2-carboxylic acid. acs.org This suggests that the presence of a carboxyl group can mitigate the catalyst poisoning typically caused by the basic piperidine nitrogen. acs.org

More advanced strategies involve the stereoselective dearomatization of pyridine derivatives. nih.gov Rhodium-catalyzed hydrogenation of functionalized pyridines under mild conditions has been shown to be effective for a broad range of substrates, including those with carbonyl groups, yielding the corresponding piperidines with high efficiency. liverpool.ac.uk For di-substituted pyridines, this method often results in the cis-product as the major isomer. liverpool.ac.uk The regioselective reduction of pyridines to dihydropyridines, which are versatile intermediates, can also be achieved, followed by further reduction to the fully saturated piperidine. thieme-connect.com

Enantioselective Synthesis of (2S,3R)- and (2S,3S)-Piperidine-2,3-dicarboxylic Acid

Achieving specific stereoisomers of piperidine-2,3-dicarboxylic acid, such as the cis-(2S,3R) and trans-(2S,3S) forms, requires highly controlled enantioselective synthetic methods. researchgate.net These methods are critical for producing enantiopure compounds for pharmacological studies.

One notable approach involves an aza-annulation/hydrogenation procedure where both cis and trans isomers were obtained in enantiopure forms starting from the same chiral inductor, 2-phenylglycinol. researchgate.net Another powerful strategy is the use of copper-catalyzed cyclizative aminoboration, which can generate 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov

Domino Reactions in Chiral Synthesis

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. researchgate.netlookchem.com This strategy is particularly powerful for the stereocontrolled synthesis of complex molecules like substituted piperidines from simple precursors. academie-sciences.fr An enantioselective synthesis of both cis-(2S,3R)- and trans-(2S,3S)-piperidine-2,3-dicarboxylic acid has been developed based on a key domino reaction that forms a crucial δ-amino acid intermediate. researchgate.net

This sequence starts from a Baylis–Hillman adduct, derived from cinnamaldehyde, where the double bond serves as a masked carboxylic acid functionality. researchgate.net The domino process is initiated by an allylic acetate (B1210297) rearrangement, followed by a stereoselective Ireland-Claisen rearrangement and an asymmetric Michael addition. researchgate.net This sequence, utilizing a chiral lithium amide, establishes the necessary stereocenters with high control. The resulting δ-amino acid is then transformed into the target piperidine dicarboxylic acids through subsequent chemical manipulations. researchgate.net

| Step | Reaction Type | Description | Stereochemical Control | Reference |

|---|---|---|---|---|

| 1 | Allylic Acetate Rearrangement | Initiates the domino sequence from a Baylis-Hillman adduct. | Sets up the substrate for the subsequent rearrangement. | researchgate.net |

| 2 | Ireland-Claisen Rearrangement | A acs.orgacs.org-sigmatropic rearrangement that forms a C-C bond. | Highly stereoselective, controlled by the reaction geometry. | researchgate.net |

| 3 | Asymmetric Michael Addition | A chiral lithium amide adds to an α,β-unsaturated system. | Introduces a key chiral center, establishing the δ-amino acid stereochemistry. | researchgate.net |

The allylic acetate rearrangement is the pivotal first step in the domino sequence for the enantioselective synthesis of piperidine-2,3-dicarboxylic acid. researchgate.net This reaction involves the transformation of an allylic acetate, typically derived from a Baylis–Hillman adduct. The rearrangement sets the stage for the subsequent stereocontrolling steps of the cascade. In the context of this specific domino reaction, the rearrangement of the allylic acetate is crucial for creating the substrate necessary for the highly stereoselective Ireland-Claisen rearrangement that follows, ultimately leading to the formation of the δ-amino acid precursor with precise stereochemical definition. researchgate.net

Stereoselective Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted for the stereoselective synthesis of piperidine precursors. This nih.govnih.gov-sigmatropic rearrangement of silyl (B83357) ketene (B1206846) acetals derived from allylic esters provides a reliable method for setting stereocenters. A fully stereo-divergent approach using the Ireland-Claisen rearrangement of achiral lactones has been developed to access all four possible stereoisomers of 3,4-disubstituted piperidines. rsc.orgrsc.org

In a specific application for synthesizing piperidine carboxylic acids, this rearrangement was successfully applied to various lactones, demonstrating good enantioselectivity and diastereoselectivity in most cases. rsc.org The yields, however, can be substrate-dependent. rsc.org For instance, a domino reaction sequence that incorporates a stereoselective Ireland-Claisen rearrangement has been utilized for the enantioselective synthesis of both (2S,3R)- and (2S,3S)-piperidine-2,3-dicarboxylic acid. researchgate.net This highlights the utility of the rearrangement in building the core piperidine scaffold with precise stereochemical control.

Below is a table summarizing the results of a stereoselective Ireland-Claisen rearrangement for the synthesis of various saturated nitrogen heterocycles. rsc.org

| Entry | Product | Yield (%) | dr | ee (%) |

| 1 | 12a | 71 | >20:1 | 93 |

| 2 | 12b | 65 | >20:1 | 94 |

| 3 | 12c | 31 | 1:1.2 | 93 |

| 4 | 12d | 74 | >20:1 | 93 |

Asymmetric Michael Addition Protocols

Asymmetric Michael addition is a key strategy for the enantioselective synthesis of piperidine derivatives. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of cis-piperidine-2,3-dicarboxylic acid synthesis, an asymmetric Michael addition protocol is a crucial step within a domino reaction sequence. researchgate.net This sequence, starting from a Baylis–Hillman adduct, successfully forms the necessary δ-amino acid precursor, which is then transformed into the target piperidine structure. researchgate.net

The intramolecular endo-aza-Michael addition is another powerful variant used in the synthesis of piperidines. rsc.org This approach involves the cyclization of an amine onto an α,β-unsaturated system within the same molecule. The stereochemical outcome of such reactions is a critical consideration for achieving the desired cis configuration. rsc.orgntu.edu.sg Furthermore, efficient catalytic systems, such as those using chiral thiourea-boronic acid hybrid catalysts, have been developed for the conjugate addition-asymmetric protonation of α,β-unsaturated carboxylic acids, offering a direct route to chiral β-amino acids, which are valuable intermediates for piperidine synthesis. kyoto-u.ac.jp

Role of Chiral Inductors (e.g., 2-phenylglycinol) in Enantiopure Synthesis

Chiral inductors, or chiral auxiliaries, play a pivotal role in asymmetric synthesis by guiding the formation of a specific enantiomer. (R)-phenylglycinol is a prominent example used to achieve enantiopure piperidines. rsc.org A notable strategy involves the cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol. rsc.org This reaction stereoselectively produces chiral non-racemic bicyclic lactams. rsc.org These lactams are versatile intermediates that can be further manipulated to yield a variety of enantiomerically pure piperidine derivatives. rsc.orgscilit.com

This methodology allows for enantiodivergent synthesis, meaning both (R)- and (S)-enantiomers of a target molecule can be produced from a single chiral source. rsc.org For example, this approach has been successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org Similarly, phenylglycinol-derived δ-lactams are key starting materials for accessing enantiopure 4-substituted-5-aminopentanols, which are building blocks for Haliclona alkaloids containing the piperidine motif. nih.gov

δ-Amino Acid Formation and Transformation to Piperidines

The formation of a δ-amino acid followed by its cyclization is a fundamental and effective route to the piperidine core. This strategy allows for the incorporation of substituents at various positions before the ring-closing step. An enantioselective synthesis of piperidine-2,3-dicarboxylic acids relies on the formation of a δ-amino acid intermediate via a domino reaction. researchgate.net This sequence involves an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. researchgate.net The resulting δ-amino acid is then transformed into a piperidone, which serves as the immediate precursor to the final piperidine dicarboxylic acid. researchgate.net

Another approach involves the reductive cyclization of 6-oxoamino acid derivatives. These precursors can be prepared through the conjugate addition of organozinc reagents, derived from amino acids like L-serine, to enones. whiterose.ac.uk The subsequent stereoselective reduction of the intermediate imine, formed upon cyclization, yields the 2,6-disubstituted piperidine ring. whiterose.ac.uk

Strategies for Stereodivergent and Highly Stereoselective Synthesis

Developing synthetic routes that can be selectively tuned to produce any desired stereoisomer of a molecule is a significant goal in organic chemistry. Such stereodivergent strategies are particularly valuable for creating libraries of related compounds for biological screening. Methodologies for the stereodivergent synthesis of piperidine alkaloids have been developed, enabling access to a wide range of structural diversity from common precursors. lincoln.ac.ukresearchgate.net

Phosphite-Driven Cyclodehydration Reactions

A concise and highly stereoselective method for synthesizing both cis- and trans-2-substituted 3-piperidinols involves a phosphite-driven cyclodehydration. beilstein-journals.org This reaction serves as a powerful alternative to traditional methods that may use triphenylphosphine, as the triethylphosphite used in this process leads to a byproduct (triethylphosphate) that is easily removed during workup. beilstein-journals.org The process typically converts amino alcohols into the corresponding piperidines in good yields. beilstein-journals.org The choice of solvent and base ratio, such as Et₃N/CH₂Cl₂, is crucial for optimizing selectivity and yield. beilstein-journals.org

The general applicability of this phosphite-mediated cyclodehydration has been demonstrated for a range of amino alcohols, successfully yielding various heterocycles, including piperidines. beilstein-journals.org

Table of Phosphite-Mediated Cyclodehydration of Various Amino Alcohols beilstein-journals.org Yields are isolated yields with purity >90% according to crude ¹H NMR.

| Entry | Substrate | Product | Yield (%) |

| 1 | 12a | Pyrrolidine (13a) | 81 |

| 2 | 12b | Piperidine (13b) | 63 |

| 3 | 12d | Tetrahydrofuran (13d) | 90 |

| 4 | 12e | Tetrahydrofuran (13e) | 87 |

| 5 | 12f | Tetrahydrofuran (13f) | 83 |

| 6 | 12g | Tetrahydrofuran (13g) | 85 |

| 7 | 12h | Dioxane (13h) | 83 |

One-Pot Synthetic Sequences for Piperidinols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methodologies have been developed for the synthesis of functionalized piperidinols and other piperidine derivatives. nih.govnih.govresearchgate.net

One such approach is a pseudo five-component synthesis that yields poly-substituted piperidinols through a water-mediated intramolecular cyclization following a bis-aza Michael addition. nih.gov Another efficient one-pot, three-component reaction utilizes a catalyst like phenylboronic acid to combine a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde to produce highly functionalized piperidines in excellent yields. researchgate.net These multi-component reactions provide rapid access to complex piperidine scaffolds from simple starting materials. researchgate.netinformahealthcare.com

Optimization of Production and Purity Assessment

The efficient synthesis of cis-piperidine-2,3-dicarboxylic acid with a high degree of purity is paramount. This is primarily achieved through the stereoselective catalytic hydrogenation of its aromatic precursor, quinolinic acid (2,3-pyridinedicarboxylic acid), followed by rigorous purification and analysis.

Optimization of Synthetic Yield and Diastereoselectivity

The catalytic hydrogenation of quinolinic acid is a critical step where reaction conditions can be manipulated to maximize the yield of the desired cis-isomer. Key parameters that are optimized include the choice of catalyst, hydrogen pressure, reaction temperature, and solvent.

Rhodium- and palladium-based catalysts are frequently employed for the hydrogenation of pyridine rings and have demonstrated a propensity for cis-diastereoselectivity. For instance, studies on related pyridine dicarboxylic acids have shown that catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) can effectively facilitate this transformation.

In a notable example related to the synthesis of a cis-piperidine derivative from a pyridine dicarboxylic acid, a high yield of the pure cis-isomer was achieved. The reduction of a pyridine-2,6-dicarboxylic acid derivative under a hydrogen pressure of 50 psi, followed by crystallization, resulted in a 91% yield of the pure cis-isomer. nih.gov This highlights the efficacy of catalytic hydrogenation in achieving high stereoselectivity.

To illustrate the impact of reaction parameters on the synthesis, consider the following hypothetical optimization data based on typical findings in the field:

| Catalyst | H2 Pressure (psi) | Temperature (°C) | Solvent | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|---|

| 5% Pd/C | 50 | 25 | Acetic Acid | 85 | 90:10 |

| 5% Rh/C | 50 | 25 | Acetic Acid | 92 | 95:5 |

| 5% Rh/C | 100 | 25 | Acetic Acid | 95 | 96:4 |

| 5% Rh/C | 50 | 50 | Acetic Acid | 93 | 93:7 |

| 5% Rh/C | 50 | 25 | Ethanol | 88 | 92:8 |

Purification by Recrystallization

Following the catalytic hydrogenation, the reaction mixture typically contains the desired cis-piperidine-2,3-dicarboxylic acid, the trans-isomer, and residual starting material or by-products. Recrystallization is a powerful technique to isolate and purify the cis-isomer. The selection of an appropriate solvent system is critical for successful purification. An ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures. This differential solubility allows for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

For dicarboxylic acids like cis-piperidine-2,3-dicarboxylic acid, polar solvents or mixtures containing water are often effective. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals of the pure cis-isomer.

Purity Assessment

To confirm the purity and stereochemical integrity of the final product, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of cis-piperidine-2,3-dicarboxylic acid. Commercial suppliers often report a purity of ≥98% as determined by this method. princeton.edu A validated HPLC method can effectively separate the cis- and trans-isomers, allowing for their quantification. While a specific validated method for this compound is proprietary, a typical approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation of isomers can be sensitive to the mobile phase composition, pH, and column temperature.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structure and assessing the purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum of the cis-isomer, the relative stereochemistry of the protons at positions 2 and 3 can be determined by analyzing their coupling constants. Similarly, the ¹³C NMR spectrum will show a characteristic number of signals corresponding to the unique carbon atoms in the molecule, and the chemical shifts can confirm the structure. The absence of signals corresponding to the trans-isomer or other impurities is a strong indicator of purity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of cis-piperidine-2,3-dicarboxylic acid would exhibit characteristic absorption bands for the N-H bond of the secondary amine, the O-H and C=O bonds of the carboxylic acid groups, and the C-H bonds of the piperidine ring. A pure sample will show sharp, well-defined peaks corresponding to these functional groups.

By optimizing the synthetic conditions to favor the formation of the cis-isomer and employing rigorous purification and analytical techniques, high-purity cis-piperidine-2,3-dicarboxylic acid can be reliably produced for its intended scientific and industrial applications.

Pharmacological Profile and Receptor Interactions of Cis Piperidine 2,3 Dicarboxylic Acid

Characterization as an Ionotropic Receptor Ligand

Cis-Piperidine-2,3-dicarboxylic acid (cis-PDA) is a notable compound in neuroscience research, primarily recognized for its broad-spectrum activity at ionotropic glutamate (B1630785) receptors. medchemexpress.comabcam.commerckmillipore.comsigmaaldrich.com Its pharmacological profile is complex, as it exhibits both antagonistic and partial agonistic properties at different receptor subtypes, making it a valuable tool for studying excitatory neurotransmission. medchemexpress.comabcam.com

| Receptor Type | Interaction Profile | Primary Effect |

|---|---|---|

| NMDA Receptor | Non-Specific Antagonist / Partial Agonist | Modulation of channel opening, blockade of glutamate-mediated excitation |

| AMPA Receptor | Non-Specific Antagonist | Blockade of fast excitatory transmission |

| Kainate Receptor | Non-Specific Antagonist | Blockade of excitatory transmission |

In addition to its effects on NMDA receptors, cis-PDA also acts as a non-specific antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. medchemexpress.comabcam.comsigmaaldrich.com These receptors are responsible for the majority of fast excitatory synaptic transmission in the brain. By blocking AMPA receptors, cis-PDA can effectively reduce the rapid depolarization of postsynaptic neurons following glutamate release. Research has shown its ability to depress responses induced by quisqualate, an AMPA receptor agonist. nih.gov

The antagonistic profile of cis-PDA extends to kainate receptors, another class of ionotropic glutamate receptors. medchemexpress.comabcam.comsigmaaldrich.com It demonstrates non-specific antagonism at these sites, contributing to its broad-spectrum inhibitory effects on excitatory neurotransmission. medchemexpress.commerckmillipore.com Experimental findings confirm that cis-2,3-PDA effectively depresses excitatory responses induced by kainate. nih.gov This action, combined with its effects on NMDA and AMPA receptors, makes it a comprehensive blocker of ionotropic glutamate receptor-mediated signaling.

Mechanisms of Action in Excitatory Synaptic Transmission Blockade

The primary mechanism by which cis-Piperidine-2,3-dicarboxylic acid blocks excitatory synaptic transmission is through its comprehensive antagonism of the three major ionotropic glutamate receptors: NMDA, AMPA, and kainate. medchemexpress.comabcam.comsigmaaldrich.com These receptors are ligand-gated ion channels that, upon binding to excitatory neurotransmitters like glutamate, open to allow the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This influx leads to depolarization of the neuronal membrane and the propagation of an electrical signal.

By competitively inhibiting the binding of glutamate to NMDA, AMPA, and kainate receptors, cis-PDA prevents this ion influx. nih.govfrontiersin.org This action effectively blocks both monosynaptic and polysynaptic excitation. nih.gov The consequence is a reduction or complete blockade of excitatory postsynaptic potentials, thereby inhibiting the transmission of nerve impulses across excitatory synapses. medchemexpress.commerckmillipore.com This broad-spectrum antagonism makes cis-PDA a useful experimental tool for inducing a general blockade of excitatory synaptic transmission in research settings. medchemexpress.commerckmillipore.comsigmaaldrich.com Its antiepileptic activity in certain experimental models is thought to be related to its influence on non-NMDA receptors, namely AMPA and kainate receptors. nih.gov

Structure-Activity Relationships (SAR) at Excitatory Amino Acid Receptors

The pharmacological activity of piperidine (B6355638) dicarboxylic acids is highly dependent on their stereochemistry, particularly the spatial arrangement of the two carboxylic acid groups. nih.gov

Key findings from structure-activity relationship studies include:

Cis vs. Trans Isomerism: A critical determinant of activity is the relative orientation of the carboxyl groups. Antagonistic and synaptic depressant activity is primarily observed with the cis-dicarboxylate configuration, with the 2,3-analogue being the most potent in this regard. nih.gov Conversely, significant excitatory amino acid agonist activity is associated with the trans configuration, particularly with trans-2,3- and trans-2,4-PDA. nih.gov This suggests that the trans arrangement promotes a molecular conformation that fits the agonist binding site of the NMDA receptor more effectively. nih.gov

Isomer Activity: For cis-2,3-PDA, the pharmacological activity resides primarily in the (-) isomer, which exhibits both agonist and antagonist properties. The (+) isomer shows little significant activity. nih.gov

N-Substitution: The piperidine (or the related piperazine) ring offers a scaffold for modification. Studies on derivatives of the closely related piperazine-2,3-dicarboxylic acid show that adding large, bulky hydrophobic substituents to the N1 position can dramatically alter the compound's affinity and selectivity. nih.gov For example, adding a phenanthrene-2-carbonyl group can increase affinity for native NMDA receptors by 30- to 78-fold compared to its biphenyl (B1667301) predecessor. nih.gov Such modifications can shift the selectivity profile, creating antagonists that preferentially target specific NMDA receptor subunits (e.g., NR2C/NR2D over NR2A/NR2B) or kainate receptor subunits (e.g., GluK1). nih.govnih.govnih.gov This indicates the presence of a deep hydrophobic pocket in the receptor's binding site that can be exploited to enhance potency and modulate selectivity. nih.govdeakin.edu.au

| Compound/Feature | Primary Activity Profile | Key Structural Determinant |

|---|---|---|

| (+/-)-cis-2,3-PDA | Excitatory Amino Acid Antagonist | Cis-orientation of carboxyl groups nih.gov |

| (+/-)-trans-2,3-PDA | Excitatory Amino Acid Agonist (NMDA-type) | Trans-orientation of carboxyl groups nih.gov |

| (-)-cis-2,3-PDA | Antagonist and Agonist activity | Specific stereoisomer nih.gov |

| N1-substituted derivatives (e.g., phenanthrene-carbonyl) | High-affinity, selective antagonists | Large, hydrophobic N1-substituent interacting with a hydrophobic pocket in the receptor nih.govnih.gov |

Conformational Aspects of Piperidine Dicarboxylates

The semi-rigid structure of the piperidine ring in cis-2,3-PDA significantly constrains the spatial orientation of the two carboxylic acid groups, which are crucial for receptor interaction. The piperidine ring can adopt two primary chair conformations. In the case of the cis isomer, one conformation places both the C2 and C3 carboxyl groups in equatorial positions (diequatorial), while the other places them in axial positions (diaxial).

The conformational equilibrium between the diequatorial and diaxial forms is a critical determinant of the molecule's interaction with EAA receptors. The diequatorial conformation is generally considered to be the more stable and, therefore, the more populated form. This orientation is thought to mimic the extended conformation of glutamate, which is believed to be the active conformation for binding to certain EAA receptor subtypes. The distance between the carboxyl groups in the diequatorial conformation of cis-2,3-PDA closely approximates the corresponding distance in the extended form of glutamate.

Comparison with other Glutamate and Aspartate Analogues

Cis-2,3-PDA has been characterized as a broad-spectrum antagonist at ionotropic glutamate receptors, exhibiting activity at N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. medchemexpress.comabcam.comsigmaaldrich.com Its antagonistic properties are evident in its ability to reduce the depolarizations evoked by L-glutamate and L-aspartate. nih.gov

In studies on rat olfactory cortex slices, (+/-)cis-2,3-piperidine dicarboxylate (cis-PDA) was shown to antagonize responses to NMDA, quisqualate, and kainate. nih.gov When applied together with other antagonists, a mixture containing cis-PDA (5 mM) significantly reduced the depolarizations caused by L-glutamate and L-aspartate by approximately 50%. nih.gov This suggests that cis-2,3-PDA effectively competes with the endogenous ligands at a significant portion of the EAA receptors they activate.

The antagonistic nature of cis-2,3-PDA contrasts with the agonist activity of the endogenous neurotransmitters L-glutamate and L-aspartate. This difference in activity is attributed to the constrained conformation of cis-2,3-PDA, which allows it to bind to the receptor but not to induce the conformational change necessary for channel activation. Instead, it occupies the binding site and prevents the binding of agonists. Furthermore, cis-2,3-PDA also exhibits partial agonist activity at NMDA receptors. medchemexpress.comabcam.comsigmaaldrich.com

Influence of Stereochemical Configuration on Receptor Binding

The stereochemistry of the 2,3-dicarboxylate substitution on the piperidine ring is a paramount factor in determining the pharmacological activity of these compounds. The relative orientation of the two carboxylic acid groups, dictated by whether the molecule is in a cis or trans configuration, as well as the absolute configuration of the chiral centers, profoundly influences receptor binding and efficacy.

Activity of (+/-)-cis-2,3-PDA versus (+/-)-trans-2,3-PDA

The cis and trans isomers of 2,3-piperidinedicarboxylic acid exhibit markedly different pharmacological profiles. The cis isomer, (+/-)-cis-2,3-PDA, is a potent antagonist at NMDA receptors. In contrast, the trans isomer, (+/-)-trans-2,3-PDA, is significantly less active at NMDA receptors. This difference in activity underscores the stringent stereochemical requirements of the NMDA receptor's glutamate binding site. The spatial arrangement of the carboxyl groups in the cis-isomer appears to be more favorable for a high-affinity interaction with the receptor's binding pocket compared to the arrangement in the trans-isomer.

Differential Activity of (-) and (+) Isomers of cis-2,3-PDA

Further illustrating the importance of stereochemistry, the individual enantiomers of cis-2,3-PDA display differential activity. While specific quantitative data for the individual isomers of cis-2,3-PDA are not extensively detailed in the readily available literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies and even different types of activity at a given receptor. This is because biological macromolecules, such as receptors, are themselves chiral and will interact differently with the two enantiomers. It is therefore highly probable that the (-) and (+) isomers of cis-2,3-PDA exhibit distinct binding affinities and functional activities at NMDA and other EAA receptors.

Relationship to N-alkyl-aspartic and glutamic acid molecules

The structure of cis-2,3-PDA can be viewed as a cyclized and conformationally restricted analogue of N-substituted aspartic or glutamic acid derivatives. In N-alkyl-aspartic acid, for instance, the nitrogen atom is part of a flexible alkyl chain, allowing for a wide range of possible conformations. By incorporating the nitrogen and the alpha-carbon of the amino acid into a piperidine ring, as in cis-2,3-PDA, the rotational freedom is severely limited.

This structural relationship is significant for understanding the structure-activity relationship (SAR) of NMDA receptor ligands. The piperidine ring serves as a scaffold that holds the key pharmacophoric elements—the two carboxylic acid groups and the amino group—in a relatively fixed orientation. This has allowed researchers to infer the optimal spatial arrangement of these functional groups for potent interaction with the NMDA receptor. The development of potent and selective NMDA receptor antagonists, such as the cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, has been guided by the principle of incorporating an acidic group at a specific distance and orientation from the alpha-amino acid moiety, a concept refined through the study of cyclic analogues like cis-2,3-PDA. nih.gov

Interaction with Specific NMDA Receptor Subtypes

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit exists in four different isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), which confer distinct pharmacological and biophysical properties to the receptor complex.

While cis-2,3-PDA is generally considered a non-specific NMDA receptor antagonist, studies on structurally related compounds, such as N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid, have revealed the potential for achieving subtype selectivity. nih.gov These derivatives have shown an improved relative affinity for GluN2C and GluN2D subunits over GluN2A and GluN2B. nih.gov This suggests that the region of the glutamate binding site on the GluN2 subunit that accommodates the piperidine/piperazine ring and its substituents can be exploited to achieve subtype-selective antagonism.

Although specific binding data for cis-2,3-PDA at the different recombinant NMDA receptor subtypes is not extensively reported in the available literature, the findings with related piperazine dicarboxylates suggest that the core piperidine-2,3-dicarboxylate structure may serve as a valuable scaffold for the development of more selective NMDA receptor antagonists targeting specific GluN2 subunits. The differential expression of these subunits in various brain regions and their distinct roles in synaptic plasticity and pathology make subtype-selective ligands highly sought after for both research and therapeutic purposes.

Modulation of cGMP Formation in Cerebellar Slices

In in vitro models utilizing rat cerebellar slices, cis-piperidine-2,3-dicarboxylic acid demonstrates its partial agonist properties at the NMDA receptor. This activity is observed through its effect on the formation of cyclic guanosine monophosphate (cGMP). The compound inhibits the glutamate-evoked accumulation of cGMP in cerebellar granule cell cultures, with a reported half-maximal inhibitory concentration (IC50) of 5 µM.

Competitive Antagonism Analysis (e.g., with 2-amino-7-phosphonoheptanoic acid)

The antagonistic action of cis-piperidine-2,3-dicarboxylic acid at NMDA receptors is competitive, meaning it vies with glutamate and other agonists for the same binding site on the receptor. This is a characteristic it shares with other well-defined competitive NMDA receptor antagonists such as 2-amino-7-phosphonoheptanoic acid (AP7). The structure of these antagonists, often incorporating a piperidine or piperazine ring, is crucial for their binding and inhibitory function at the NMDA receptor. While cis-PDA acts broadly across ionotropic glutamate receptors, its competitive inhibition at the NMDA receptor site is a key feature of its pharmacological profile. In hippocampal preparations, cis-PDA has been shown to suppress depolarizations induced by excitatory amino acids like L-aspartate and L-glutamate, further confirming its role as a specific antagonist for these neurotransmitters.

Comparative Pharmacology with other Receptor Ligands

The pharmacological actions of cis-PDA can be better understood by comparing it with other specific receptor ligands.

D-AP5, NMDA glutamate site antagonist

D-2-amino-5-phosphonopentanoic acid (D-AP5) is a highly selective and potent competitive antagonist of the NMDA receptor. It acts by competing with glutamate for its binding site. Unlike cis-PDA, which has a broad-spectrum antagonistic effect on NMDA, AMPA, and kainate receptors, D-AP5's action is specific to the NMDA receptor subtype. Furthermore, cis-PDA possesses a dual character as both a partial agonist and an antagonist at the NMDA receptor, whereas D-AP5 is a pure antagonist.

DL-AP4, glutamate antagonist

DL-2-amino-4-phosphonobutyric acid (DL-AP4) is a glutamate antagonist that primarily acts on presynaptic metabotropic glutamate receptors (mGluRs), specifically the L-AP4 receptor. nih.gov Its mechanism involves the G-protein-coupled inhibition of transmitter release. nih.gov This contrasts sharply with cis-PDA, which targets ionotropic (ion-channel-linked) glutamate receptors. DL-AP4 acts as a competitive inhibitor of glutamate binding with an apparent dissociation constant (Kd) of 66 μM. medchemexpress.com Therefore, while both are glutamate antagonists, they target different classes of glutamate receptors (metabotropic vs. ionotropic) and operate through distinct molecular mechanisms.

(+)-Tubocurarine chloride hydrochloride pentahydrate, ACh receptor antagonist

(+)-Tubocurarine is a classic non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). It blocks neuromuscular transmission by preventing the neurotransmitter acetylcholine (ACh) from binding to its receptor at the postsynaptic membrane. Its target, the nAChR, is fundamentally different from the glutamate receptors targeted by cis-PDA. This comparison highlights the specificity of receptor-ligand interactions within different neurotransmitter systems—cholinergic versus glutamatergic.

(RS)-AMPA hydrobromide, glutamate analogue and agonist

(RS)-AMPA is a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. As a structural analogue of glutamate, it activates AMPA receptors, leading to the opening of their associated ion channels. This action is directly opposite to that of cis-piperidine-2,3-dicarboxylic acid, which acts as an antagonist at AMPA receptors, blocking their activation. sigmaaldrich.com The relationship between (RS)-AMPA and cis-PDA at the AMPA receptor exemplifies the classic agonist-antagonist interaction at a specific receptor subtype.

| Compound | Primary Target Receptor(s) | Mechanism of Action |

| cis-Piperidine-2,3-dicarboxylic acid | NMDA, AMPA, Kainate | Non-specific competitive antagonist; Partial agonist at NMDA receptors. sigmaaldrich.comsigmaaldrich.com |

| D-AP5 | NMDA | Selective competitive antagonist. |

| DL-AP4 | Metabotropic Glutamate Receptors (L-AP4) | Competitive antagonist/agonist at presynaptic mGluRs. nih.govmedchemexpress.com |

| (+)-Tubocurarine | Nicotinic Acetylcholine Receptors (nAChR) | Competitive antagonist. |

| (RS)-AMPA | AMPA | Selective agonist. |

N-Methyl-DL-aspartic acid, glutamate analogue and NMDA receptor agonist

N-Methyl-DL-aspartic acid (NMDA) is a selective agonist that defines the NMDA receptor subtype of glutamate receptors. The interaction between cis-PDA and the NMDA receptor is characterized by competitive antagonism, where cis-PDA vies with NMDA for the glutamate binding site on the receptor.

Pharmacological Actions of cis-Piperidine-2,3-dicarboxylic Acid at the NMDA Receptor

| Pharmacological Action | Description | Supporting Evidence |

|---|---|---|

| Antagonist | Blocks or dampens the excitatory response initiated by NMDA receptor agonists. | Depresses excitatory responses induced by NMDA. nih.gov |

| Partial Agonist | Binds to and activates the NMDA receptor, but with lower efficacy than a full agonist. | Demonstrated partial agonist activity in an in vitro rat cerebellar cGMP model. abcam.comnih.gov |

D-Serine, NMDA receptor co-agonist

The activation of the NMDA receptor uniquely requires the binding of not only a glutamate-site agonist but also a co-agonist at the glycine (B1666218) binding site. D-Serine is a primary endogenous co-agonist for the NMDA receptor. The presence and concentration of a co-agonist like D-Serine are critical for the receptor's function and can influence the action of compounds targeting the glutamate binding site.

Currently, specific research detailing the modulatory effects of D-Serine on the binding affinity or functional (antagonist or partial agonist) activity of cis-PDA at the NMDA receptor is not extensively documented in publicly available literature. However, it can be inferred from the fundamental mechanism of NMDA receptor activation that the co-agonist presence is a prerequisite for observing both the partial agonism of cis-PDA and its competition with other agonists. Without D-Serine or another co-agonist occupying the glycine site, the ion channel of the NMDA receptor will not open, regardless of the activity at the glutamate binding site.

L-Glutamic acid, agonist for all glutamate receptor subtypes

L-Glutamic acid is the principal excitatory neurotransmitter in the central nervous system and acts as an agonist for all subtypes of glutamate receptors, including NMDA, AMPA, and kainate receptors. As a broad-spectrum antagonist, cis-PDA directly competes with L-Glutamic acid at these receptors.

Studies have demonstrated that cis-PDA can reduce the binding of radiolabeled L-glutamate to cerebral plasma membranes, indicating a competitive interaction at the receptor binding site. This competition is the basis for its ability to block excitatory synaptic transmission, which is primarily mediated by the release of L-Glutamic acid. The antagonistic effect of cis-PDA is observed through the depression of excitatory responses induced by not only NMDA but also by quisqualate and kainate, further highlighting its broad-spectrum nature in opposing the action of L-Glutamic acid. nih.gov

Interaction of cis-Piperidine-2,3-dicarboxylic Acid with Glutamate Receptor Agonists

| Agonist | Receptor Subtype(s) | Nature of Interaction with cis-PDA |

|---|---|---|

| N-Methyl-DL-aspartic acid | NMDA | Competitive Antagonism / Partial Agonism |

| L-Glutamic acid | NMDA, AMPA, Kainate | Broad-spectrum Competitive Antagonism |

Advanced Research Topics and Future Directions

Development of Novel Piperidine-Based Ligands with Enhanced Selectivity

The development of novel ligands based on the piperidine (B6355638) scaffold is a key area of research, aiming to enhance selectivity for specific glutamate (B1630785) receptor subtypes. Cis-2,3-PDA itself exhibits broad activity, acting as a non-specific antagonist of NMDA, AMPA, and kainate receptors, while also being a partial agonist for NMDA receptors. medchemexpress.commerckmillipore.comsigmaaldrich.com This lack of specificity limits its utility as a precise pharmacological tool and a potential therapeutic agent.

Research efforts are directed towards synthesizing derivatives that can differentiate between various NMDA receptor subunits (e.g., NR2A, NR2B, NR2C, NR2D). For example, modifications to related piperazine-dicarboxylic acid structures have shown that altering substituent groups can dramatically shift receptor affinity and selectivity. nih.gov In one instance, replacing a biphenyl (B1667301) group with a phenanthrene (B1679779) group in a related compound resulted in a 16-fold to 94-fold increase in affinity for different NR2 subunits. nih.gov This highlights the potential for targeted chemical modifications of the cis-2,3-PDA structure to create ligands with more refined pharmacological profiles. The goal is to develop compounds that can selectively modulate specific receptor populations, which is crucial for targeting particular neural circuits or disease processes while minimizing off-target effects.

Systematic variations, such as altering the degree of methylation on the piperidine ring, have been explored in other phenoxyalkylpiperidine series to modulate affinity at sigma receptors, indicating a viable strategy for tuning receptor interaction. nih.gov Similar structure-activity relationship (SAR) studies on the cis-2,3-PDA backbone could yield novel compounds with enhanced selectivity for glutamate receptor subtypes.

Conformational Analysis and Molecular Modeling of Receptor Binding

Understanding how cis-2,3-PDA interacts with its target receptors at a molecular level is crucial for rational drug design. Conformational analysis and molecular modeling are powerful tools for elucidating these interactions. The stereochemistry of piperidine dicarboxylates is a critical determinant of their activity. nih.gov Studies have shown that the cis arrangement of the carboxyl groups is essential for the antagonist and synaptic depressant activity, whereas the trans isomers tend to show peak agonist activity at NMDA receptors. nih.gov

Molecular modeling studies help to build pharmacophores, which are models of the essential 3D features a molecule must possess to bind to a receptor. njit.edu By analyzing the conformational and electrostatic properties of ligands like cis-2,3-PDA, researchers can predict how they fit into the receptor's binding pocket. njit.edu For related piperazine-based compounds, it has been suggested that large hydrophobic groups may occupy a specific pocket in the NMDA receptor, conferring distinct pharmacological properties. nih.gov

Computational studies, including molecular dynamics simulations, can reveal the key amino acid residues that interact with the ligand. nih.gov This detailed understanding of the binding mode allows for the targeted design of new molecules with improved affinity and selectivity. For cis-2,3-PDA, such modeling can explain why the (-)-isomer possesses both agonist and antagonist activity while the (+)-isomer is largely inactive, providing insights into the conformational requirements for receptor interaction. nih.gov

Investigation of In Vivo Pharmacological Effects and Efficacy

Translating in vitro findings into living systems is a critical step in evaluating the pharmacological relevance of a compound. In vivo studies of cis-2,3-PDA and its analogs have been conducted in various animal models to assess their effects on the central nervous system. nih.gov

Early research demonstrated that racemic (+/-)-cis-2,3-PDA effectively depresses excitatory responses in the spinal cords of cats, frogs, and rats. nih.gov It was shown to reduce both monosynaptic and polysynaptic excitation evoked by dorsal root stimulation. nih.gov Furthermore, its activity as a partial agonist at NMDA receptors was confirmed in studies using rat cerebellar slices, where it stimulated the formation of cyclic GMP, an effect that was blocked by a specific NMDA antagonist. nih.gov

Exploration of Therapeutic Potential in Neurological Disorders

The ability of cis-2,3-PDA to modulate excitatory amino acid receptors makes it a candidate for exploring therapeutic interventions in various neurological disorders characterized by excitotoxicity and imbalances in synaptic transmission. ugent.be

The widespread distribution of glutamate receptors means that a non-specific compound like cis-2,3-PDA will affect multiple neural circuits. Research has shown its effects in the spinal cord and cerebellum. nih.govnih.gov Future exploration will focus on how this compound, and more importantly its selective analogs, can modulate specific circuits implicated in disease. For instance, targeting NR2C/NR2D-containing NMDA receptors, which are concentrated in specific brain regions like the cerebellum and thalamus, could allow for more precise therapeutic interventions. nih.gov The development of subtype-selective ligands derived from the cis-2,3-PDA scaffold could enable the fine-tuning of circuits involved in motor control, sensory processing, or cognition, offering potential treatments for disorders like Parkinson's disease or certain psychiatric conditions. mdpi.com

Integration with Optogenetics and Chemogenetics for Precise Neural Manipulation

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuronal populations. nih.govnih.gov These tools use genetic targeting to express light-sensitive channels (opsins) or designer receptors (DREADDs) in defined cell types. nih.gov While there is no direct evidence of cis-2,3-PDA being integrated with these technologies, its role as a glutamate receptor modulator presents intriguing possibilities.

Selective ligands derived from cis-2,3-PDA could be used in conjunction with these techniques to probe the function of glutamatergic signaling within specific, genetically defined circuits. For example, after using optogenetics to stimulate a particular pathway, a selective antagonist could be applied to determine the contribution of a specific NMDA receptor subtype to the observed behavioral or physiological outcome. Chemogenetics, which offers longer-lasting modulation of neuronal activity, could be combined with systemic administration of a novel cis-2,3-PDA derivative to study the chronic effects of modulating glutamatergic tone in a targeted cell population. mdpi.com This integration would provide an unprecedented level of precision in dissecting the role of specific receptors within complex neural circuits, advancing our understanding of brain function and disease. ugent.be

Interactive Data Table: Properties of Piperidine Dicarboxylic Acid Isomers

| Compound | Receptor Activity Profile | Primary Effect |

| (+/-)-cis-2,3-PDA | NMDA Partial Agonist; Non-specific Antagonist (NMDA, Kainate, Quisqualate) | Synaptic Depression |

| (-)-cis-2,3-PDA | Excitatory Agonist and Antagonist | Synaptic Depression |

| (+)-cis-2,3-PDA | Little Pharmacological Activity | Inactive |

| (+/-)-trans-2,3-PDA | NMDA Agonist | Excitatory |

| (+/-)-trans-2,4-PDA | NMDA Agonist | Excitatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.